1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves various methodologies, including condensation reactions and modifications of existing molecules to introduce desired functional groups. For example, the synthesis of bis-phthalimide derivatives showcases the impact of alkyl length on compound stability and fragmentation patterns, demonstrating the nuanced approach required in synthesizing such complex molecules (Yosefdad, Valadbeigi, & Bayat, 2020). Similarly, polyethers and copolyethers based on bis(hydroxyphenyl)ethane derivatives have been synthesized, highlighting the role of molecular architecture in determining material properties (Percec, Zuber, Cheng, & Zhang, 1992).
Molecular Structure Analysis
The molecular structure of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione derivatives has been extensively studied, revealing insights into conformational preferences and stability. For instance, a study on a bis(indoline-2,3-dione) derivative demonstrated the importance of conformation in molecular stability and interaction, with trans and gauche conformations affecting the molecule's binding and stacking behavior (Fang, Ma, Wei, & Dong, 2011).
Chemical Reactions and Properties
Chemical reactions involving 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione derivatives are diverse, leading to various structural modifications and properties. The reactivity of such compounds under different conditions can yield a wide array of products, demonstrating their versatile nature. For example, the clean synthesis of bis(2-hydroxynaphthalene-1,4-dione) derivatives showcases the efficiency of certain reactions and the influence of catalysts and reaction conditions on product yield and purity (Noroozi Tisseh & Bazgir, 2009).
Physical Properties Analysis
The physical properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and its derivatives, such as melting points, solubility, and phase behavior, are critical for their application in various domains. Research into these aspects provides essential data for material design and application development. The hexagonal columnar mesophase observed in certain polyethers based on bis(hydroxyphenyl)ethane derivatives highlights the complex interplay between molecular structure and physical state (Percec et al., 1992).
Chemical Properties Analysis
Understanding the chemical properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, including its reactivity, stability under various conditions, and interaction with other molecules, is vital. Studies focusing on the thermal decomposition and reactivity under different catalytic conditions offer insights into the robustness and chemical versatility of this compound and its derivatives (Altarawneh & Dlugogorski, 2014).
Scientific Research Applications
Environmental and Health Impact Studies
A critical review by Zuiderveen et al. (2020) delves into the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. This study emphasizes the urgent need for more research on the occurrence, environmental fate, and toxicity of NBFRs, including compounds like 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione. The review identifies significant knowledge gaps for many NBFRs, highlighting the necessity for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching effects of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Biological Activities of Derivatives
Omidi and Kakanejadifard (2020) critically survey the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, a compound related to 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione. This review outlines the efforts to improve the medicinal and biological properties of curcumin through the modification of its carbonyl group, offering insights into the potential for creating new analogues with enhanced potency in biological activities (Omidi & Kakanejadifard, 2020).
Endocrine Disruptors and Reproductive Health
Lagos-Cabré and Moreno (2012) discuss the impact of environmental pollutants like Bisphenol A, which shares structural similarities with 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, on male infertility. The review proposes a working model of germ cell apoptosis induced by plasticizers, suggesting that these chemicals act as endocrine disruptors, disrupting the physiological function of endogenous hormones and preferentially attacking developing testes during puberty (Lagos-Cabré & Moreno, 2012).
Occupational Exposure Risks
Ribeiro, Ladeira, and Viegas (2017) performed a literature review on the occupational exposure to Bisphenol A, highlighting the significantly higher detected levels in occupationally exposed individuals compared to those environmentally exposed. This review emphasizes the need for urgent assessment of worker exposure to such xenoestrogens and evaluation of potential adverse health effects, which is relevant for compounds like 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione due to their structural and functional similarities (Ribeiro, Ladeira, & Viegas, 2017).
Safety And Hazards
The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .
properties
IUPAC Name |
1,2-bis(4-hydroxyphenyl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXOBBPXQZKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332486 | |
Record name | 4,4'-Dihydroxybenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione | |
CAS RN |
33288-79-8 | |
Record name | 4,4'-Dihydroxybenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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